

Pharmacological Profile of 1-Methylpsilocin: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methylpsilocin, a synthetic tryptamine derivative, has emerged as a compound of significant interest due to its distinct pharmacological profile, particularly its selectivity for certain serotonin receptor subtypes. This technical guide provides a comprehensive overview of the current understanding of **1-Methylpsilocin**'s pharmacology, including its receptor binding affinity, functional activity, and in vivo effects. Detailed experimental methodologies for key assays are provided, alongside visualizations of relevant signaling pathways to facilitate a deeper understanding of its mechanism of action. The data presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of pharmacology, neuroscience, and drug development.

Introduction

1-Methylpsilocin (1-Methyl-4-hydroxy-N,N-dimethyltryptamine) is a structural analog of psilocin, the primary psychoactive metabolite of psilocybin. Unlike its parent compound, **1-Methylpsilocin** exhibits a unique pharmacological profile characterized by a higher affinity and functional selectivity for the serotonin 5-HT2C receptor. This distinct profile has prompted investigations into its potential therapeutic applications, particularly in conditions where 5-HT2C receptor modulation is implicated, such as obsessive-compulsive disorder (OCD). This document synthesizes the available preclinical data on **1-Methylpsilocin** to provide a detailed technical resource.



Receptor Binding Affinity

The interaction of **1-Methylpsilocin** with various serotonin (5-HT) receptor subtypes has been characterized primarily through radioligand binding assays. These assays measure the affinity of a compound for a specific receptor by quantifying the displacement of a radiolabeled ligand. The key parameters derived from these studies are the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50), with lower values indicating higher binding affinity.

Table 1: Receptor Binding Affinity of 1-Methylpsilocin

Receptor	Ki (nM)	IC50 (nM)	Reference
5-HT2A	-	633	[1]
5-HT2B	38	-	[1]
5-HT2C	-	12	[1]
5-HT1A	359 ± 38	-	[2]

Functional Activity

Functional assays are crucial for determining the cellular response elicited by a compound upon binding to its target receptor. These assays can classify a compound as an agonist (activates the receptor), an antagonist (blocks the receptor), or an inverse agonist (promotes an inactive state of the receptor).

1-Methylpsilocin has been shown to be a potent agonist at the 5-HT2C receptor.[1] In contrast, it acts as an inverse agonist at the 5-HT2B receptor.[1] While its affinity for the 5-HT2A receptor is lower, it still produces a functional response in vivo, indicating some level of agonist activity at this site as well.[1][2] Notably, unlike psilocin, **1-Methylpsilocin** does not appear to activate 5-HT1A receptors in vivo.[1]

Table 2: Functional Activity of **1-Methylpsilocin**



Receptor	Activity	Assay Type	Reference
5-HT2C	Potent Agonist	Gq-mediated calcium flux	[1]
5-HT2B	Inverse Agonist	Not specified	[1]
5-HT2A	Agonist	Head-Twitch Response (in vivo)	[1][2]
5-HT1A	Inactive	Behavioral Pattern Monitor (in vivo)	[1][2]

In Vivo Pharmacology

Preclinical studies in animal models have provided valuable insights into the physiological and behavioral effects of **1-Methylpsilocin**.

Head-Twitch Response (HTR) in Mice

The head-twitch response (HTR) in rodents is a well-established behavioral proxy for 5-HT2A receptor activation and is often used to predict hallucinogenic potential in humans. Despite its higher affinity for the 5-HT2C receptor, **1-Methylpsilocin** does induce the HTR in mice, and this effect is dependent on the 5-HT2A receptor.[1][2] This indicates that **1-Methylpsilocin** is not entirely devoid of 5-HT2A-mediated effects in a physiological context.

Model of Obsessive-Compulsive Disorder (OCD)

In a mouse model of OCD, **1-Methylpsilocin** has been shown to inhibit scratching behavior. This finding, coupled with its potent 5-HT2C agonist activity, suggests a potential therapeutic utility for **1-Methylpsilocin** in the treatment of OCD and related disorders.

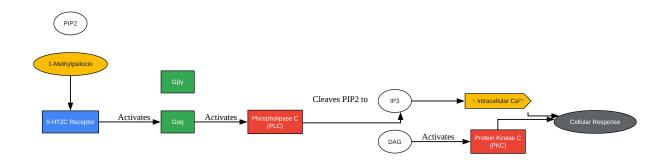
Signaling Pathways

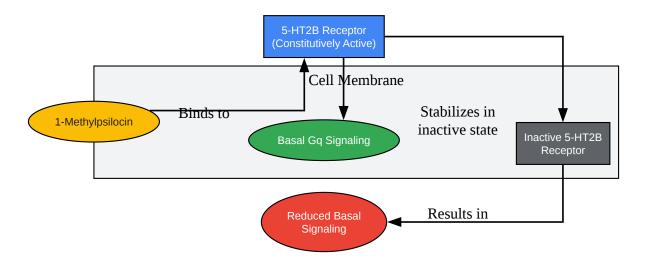
The functional effects of **1-Methylpsilocin** are mediated through the activation or inhibition of intracellular signaling cascades downstream of the serotonin receptors.

5-HT2C Receptor Agonism

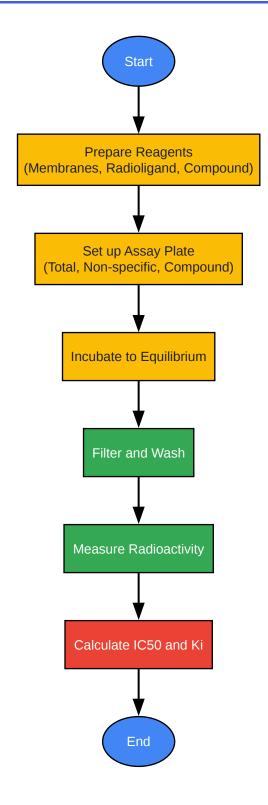


As a Gq/11-protein coupled receptor, the activation of the 5-HT2C receptor by an agonist like **1-Methylpsilocin** primarily initiates the phospholipase C (PLC) signaling pathway. This leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), resulting in an increase in intracellular calcium and activation of protein kinase C (PKC). The 5-HT2C receptor can also couple to other G-proteins, such as Gi/o and G12/13, leading to more complex downstream signaling.









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